

# Flurazole chemical synthesis pathways

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## Compound Focus: Flurazole

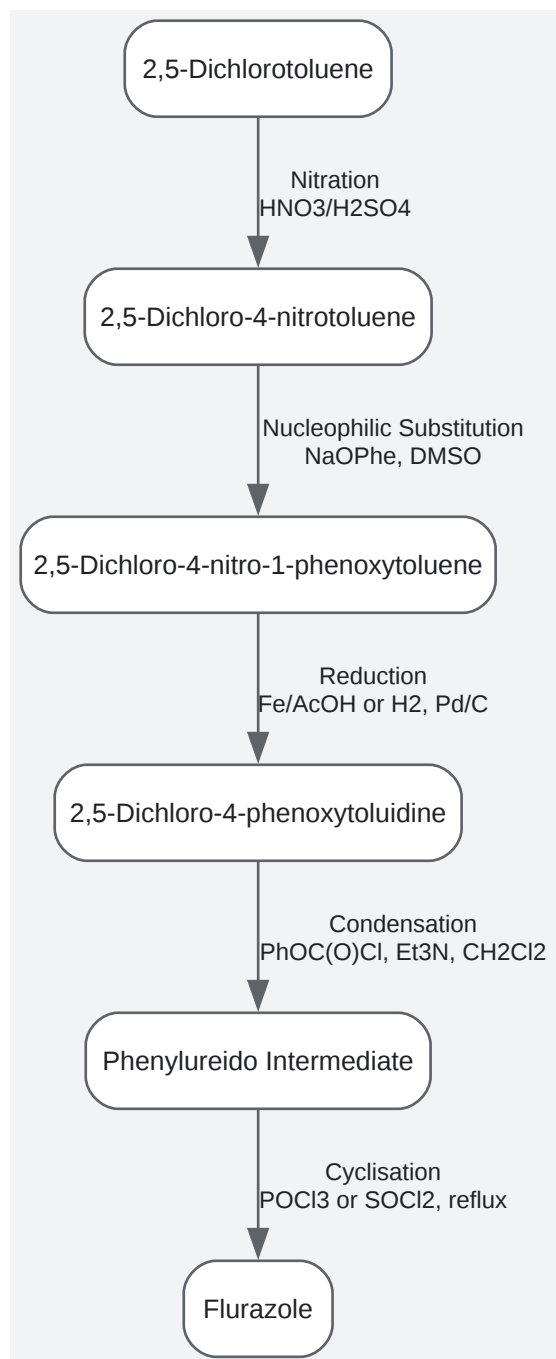
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## Flurazole Synthesis Pathway

The synthesis of **Flurazole** is a multi-step process starting from 2,5-dichlorotoluene. The workflow involves sequential reactions to build the final molecular structure [1].



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Schematic of the multi-step synthesis of **Flurazole** from 2,5-dichlorotoluene [1].

## Synthesis Steps and Experimental Details

The table below outlines the specific reagents and conditions for each synthetic step.

Synthesis Step	Key Reagents & Conditions	Notes / Purpose
1. Nitration [1]	Mixed nitric-sulfuric acids	Introduces nitro group for subsequent substitution.
2. Nucleophilic Substitution [1]	Sodium phenoxide, DMSO solvent	Phenoxy group replaces a chlorine atom.
3. Reduction [1]	Iron powder in acetic acid <b>OR</b> Catalytic hydrogenation (Pd/C)	Converts nitro group to an amino group.
4. Condensation [1]	Phenyl chloroformate, Triethylamine, Dichloromethane	Forms phenylureido intermediate.
5. Cyclisation [1]	Phosphorus oxychloride or Thionyl chloride, Reflux	Final ring closure to form thiazole core.

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## References

1. (Ref: MON 4606) Flurazole [sitem.herts.ac.uk]

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